molecular formula C19H25ClN4O3 B10996779 1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione

1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione

Cat. No.: B10996779
M. Wt: 392.9 g/mol
InChI Key: QKAWJRNMGBTGIL-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and an oxopiperazine group

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione typically involves multiple steps, starting with the preparation of the piperazine ring. The chlorophenyl group is introduced through a substitution reaction, while the oxopiperazine group is added via a condensation reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may enhance binding affinity, while the oxopiperazine group can modulate the compound’s reactivity. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione can be compared with similar compounds, such as:

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine ring but differs in the substituents, leading to different chemical and biological properties.

    1-(3-Chlorophenyl)piperazine dihydrochloride: This compound lacks the oxopiperazine group, which affects its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25ClN4O3

Molecular Weight

392.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-5-(3-oxopiperazin-1-yl)pentane-1,5-dione

InChI

InChI=1S/C19H25ClN4O3/c20-15-3-1-4-16(13-15)22-9-11-23(12-10-22)18(26)5-2-6-19(27)24-8-7-21-17(25)14-24/h1,3-4,13H,2,5-12,14H2,(H,21,25)

InChI Key

QKAWJRNMGBTGIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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